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Compound of Interest

Compound Name: Imidazo[1,2-b]pyridazin-3-amine

Cat. No.: B062415

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal
chemistry, forming the core of numerous biologically active compounds.[1] Its versatile nature
has led to the development of potent and selective modulators of various biological targets,
ranging from protein kinases to amyloid-beta plaques. This technical guide provides an in-
depth overview of the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine
analogs, presenting key quantitative data, detailed experimental protocols, and visual
representations of relevant biological pathways and experimental workflows. This document is
intended for researchers, scientists, and drug development professionals engaged in the
design and optimization of novel therapeutics based on this promising scaffold.

Quantitative Structure-Activity Relationship Data

The biological activity of imidazo[1,2-b]pyridazine analogs is highly dependent on the nature
and position of substituents on the bicyclic core. The following tables summarize the
guantitative SAR data for various biological targets.

Kinase Inhibitors

Imidazo[1,2-b]pyridazine derivatives have been extensively explored as inhibitors of various
protein kinases, playing crucial roles in cellular signaling and disease progression.

Analogs targeting the pseudokinase (JH2) domain of Tyk2 have shown promise in the
treatment of autoimmune diseases. The SAR of these compounds has been systematically
investigated to improve potency and pharmacokinetic properties.[2]
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Tyk2 JH2 Ki  IFNa IC50 hwB IC50
Compound R1 (at C6) R2 (at C3)
(nM) (nM) (nM)
2-pyridyl on
6e ] N-cyclopropyl  0.035 12 63
pyridone
2-pyridyl on
6n p-y Y N-isopropyl 0.015 25 136
pyridone
2-pyridyl on
60 p.y Y N-cyclobutyl 0.035 15 75
pyridone
N-(3-hydroxy-
2-pyridyl on 2,2-
6p p.y Y _ 0.035 18 85
pyridone dimethylprop
yh)
_ N-((1R,2S)-2-
2-pyridyl on
6q ] fluorocyclopr 0.025 20 110
pyridone

opyl)

Data sourced from:[2]

Macrocyclic derivatives of imidazo[1,2-b]pyridazine have been designed to overcome

resistance to existing ALK inhibitors in non-small cell lung cancer.

ALK
. ALK WT IC50 ALK G1202R
Compound Linker L1196M/G1202
(nM) IC50 (nM)
R IC50 (nM)
Specific
0-10 macrocyclic 2.6 6.4 23
linker

Data sourced from:[3]

Selective Mps1 inhibitors based on the imidazo[1,2-b]pyridazine scaffold have demonstrated

significant antiproliferative activity in various cancer cell lines.[4][5]
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o Cellular Mps1 IC50
Compound Substitution at C6 (nM) A549 IC50 (nM)
n

27f Aryl substitution 0.70 6.0

Data sourced from:[4][5]

Irreversible BTK inhibitors containing the imidazo[1,2-b]pyridazine core have shown potent and
selective activity, leading to clinical trials for B-cell malignancies.[6]

Compound Warhead BTK IC50 (nM)

22 (TM471-1) Covalent warhead 1.3

Data sourced from:[6]

Optimization of substituents at the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold
has yielded potent IKK[3 inhibitors with anti-inflammatory properties.[7][8]

Quantitative data for specific IKKp inhibitors is detailed within the cited literature.

Diaryl urea derivatives of imidazo[1,2-b]pyridazine have been identified as potent ATP-
competitive mTOR inhibitors with significant anti-proliferative activity.[9]

Compound Diaryl Urea Moiety mTOR IC50 (pM) A549 IC50 (pM)
Al7 Specific diaryl urea 0.067 0.02 - 20.7
Al8 Specific diaryl urea 0.062 0.02 - 20.7

Data sourced from:[9]

Ligands for B-Amyloid Plaques

Imidazo[1,2-b]pyridazine analogs have been developed as potential imaging agents for (3-
amyloid plagues, a hallmark of Alzheimer's disease. The binding affinity is sensitive to
substitutions at the 2- and 6-positions.[10][11]
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Compound R1 (at C2) R2 (at C6) Ki (nM)
4'-
2a (Dimethylamino)pheny  lodo 24 £ 2
I
4'-
2b (Dimethylamino)pheny  Chloro 35%2
I
4'-
2c (Dimethylamino)pheny  Fluoro 50+ 3
I
4'-
4 (Dimethylamino)pheny  Methylthio 11.0+0.2
I
4'-
13a ) lodo 112 +5
(Methylamino)phenyl
4'-
14 Chloro 20510

(Methylamino)phenyl

Data sourced from:[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. This

section provides an overview of key experimental protocols.

General Synthesis of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine scaffold is typically synthesized via the condensation of a 3-

amino-6-halopyridazine with an a-bromoketone under mild basic conditions, such as in the

presence of sodium bicarbonate.[11] Subsequent modifications at various positions can be

achieved through standard cross-coupling reactions and nucleophilic substitutions.

In Vitro Kinase Inhibition Assays
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The inhibitory activity of compounds against specific kinases is commonly determined using in
vitro kinase assays. A general protocol is as follows:

» Reagents and Materials: Recombinant kinase, kinase-specific peptide substrate, ATP, assay
buffer (typically containing MgClI2, DTT, and a buffering agent like HEPES), test compounds,
and a detection reagent (e.g., ADP-Glo™ Kinase Assay Kkit).

e Procedure:

[e]

Prepare serial dilutions of the test compounds in DMSO.
o In a microplate, add the kinase, substrate, and test compound in the assay buffer.
o Initiate the kinase reaction by adding a specific concentration of ATP.

o Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period
(e.g., 30-60 minutes).

o Stop the reaction and measure the kinase activity using a suitable detection method that
guantifies either the amount of phosphorylated substrate or the amount of ADP produced.

o Calculate the IC50 value by plotting the percentage of kinase inhibition against the
logarithm of the inhibitor concentration.

In Vitro B-Amyloid Binding Assay

The binding affinity of compounds to B-amyloid plaques is often evaluated through a
competitive binding assay.

o Reagents and Materials: Synthetic AB1-40 peptides, a radiolabeled or fluorescently labeled
known A ligand (e.g., [3H]BTA-1), test compounds, and assay buffer.

e Procedure:
o Aggregate synthetic AB1-40 peptides to form fibrils.

o Incubate the AP fibrils with the labeled ligand and varying concentrations of the test

compound.
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o After reaching equilibrium, separate the bound and free labeled ligand (e.g., by filtration).
o Quantify the amount of bound labeled ligand.

o Calculate the Ki value for the test compound from the IC50 value obtained in the
competition assay.

Cell Proliferation Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a colorimetric method used to determine the
antiproliferative effects of compounds on cancer cell lines.

» Reagents and Materials: Cancer cell lines, cell culture medium, test compounds,
trichloroacetic acid (TCA), sulforhodamine B (SRB) solution, and Tris base solution.

e Procedure:

[¢]

Seed cells in a 96-well plate and allow them to adhere overnight.

o Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72
hours).

o Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.

o Wash the plates with water to remove TCA and air dry.

o Stain the fixed cells with SRB solution for 30 minutes at room temperature.
o Wash the plates with 1% acetic acid to remove unbound dye and air dry.

o Solubilize the protein-bound dye with 10 mM Tris base solution.

o Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate
reader.

o Calculate the percentage of cell growth inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows
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Visualizing the biological context and experimental design is essential for understanding the
SAR of imidazo[1,2-b]pyridazine analogs.

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by imidazo[1,2-
b]pyridazine-based inhibitors.
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Caption: The JAK-STAT signaling pathway, a target for Tyk2 inhibitors.
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Caption: The p38 MAPK signaling pathway, a target for anti-inflammatory agents.

Experimental and Logical Workflows

The following diagrams outline a typical workflow for an SAR study and the logical relationship
in drug discovery.
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Caption: A general experimental workflow for SAR studies of imidazo[1,2-b]pyridazines.
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Caption: Logical progression in a typical drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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